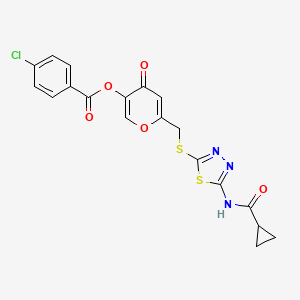
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate is a complex organic compound known for its multifaceted applications in various fields, including chemistry, biology, medicine, and industry. This compound combines a cyclopropanecarboxamido group, a thiadiazole ring, a pyranone structure, and a chlorobenzoate moiety, making it unique and versatile for several scientific explorations.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate typically involves multiple steps. Starting with the preparation of the 1,3,4-thiadiazole ring through the cyclization of thiosemicarbazide with carbon disulfide, this ring is then modified to introduce the cyclopropanecarboxamido group. The 4-oxo-4H-pyran-3-yl structure is obtained via a Knoevenagel condensation reaction, followed by the introduction of the 4-chlorobenzoate moiety using a coupling reaction with appropriate chlorobenzoic acid derivatives. The conditions usually involve mild bases or acidic catalysts to facilitate each step.
Industrial Production Methods:
On an industrial scale, the synthesis is often optimized for yield and purity, employing continuous flow processes and automated reaction monitoring. The use of green chemistry principles, such as solvent recycling and catalytic efficiency, is common to minimize the environmental impact of production.
化学反应分析
Types of Reactions:
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate undergoes several reactions, including:
Oxidation: The thiadiazole ring can be oxidized under controlled conditions, leading to sulfur-oxide derivatives.
Reduction: Reduction of the cyclopropanecarboxamido group can yield secondary amine derivatives.
Substitution: The 4-chlorobenzoate moiety can undergo nucleophilic aromatic substitution with various nucleophiles.
Common Reagents and Conditions:
For oxidation, reagents such as hydrogen peroxide or potassium permanganate are used. Reduction reactions often employ hydrogen gas or hydrides like lithium aluminum hydride. Substitution reactions typically require strong bases or nucleophiles like sodium hydride or Grignard reagents.
Major Products:
The products formed from these reactions include sulfoxides and sulfones (oxidation), secondary amines (reduction), and substituted benzoates (substitution).
科学研究应用
Applications in Chemistry:
This compound serves as a precursor for synthesizing more complex organic molecules and as a probe in mechanistic organic chemistry studies.
Applications in Biology and Medicine:
In biology, it is used for studying enzyme interactions and as a potential ligand in drug discovery. Medically, it holds promise for its antibacterial and antifungal properties, given its structural features that can interfere with microbial cell processes.
Applications in Industry:
The compound is also utilized in the development of advanced materials, including polymer precursors and specialty coatings, due to its unique reactivity and functional group versatility.
作用机制
The mechanism by which this compound exerts its effects, particularly in a biological context, involves interaction with cellular enzymes and proteins. The 1,3,4-thiadiazole ring and cyclopropanecarboxamido group are crucial for binding to specific molecular targets, disrupting normal cellular functions. The pyranone structure aids in membrane permeability, enhancing its bioavailability.
相似化合物的比较
When compared with compounds like 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole derivatives without the pyranone or benzoate groups, 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate exhibits enhanced reactivity and broader application potential due to the additional functional groups.
Similar Compounds:
5-(cyclopropanecarboxamido)-1,3,4-thiadiazole
6-(methylthio)-4-oxo-4H-pyran-3-yl benzoates
4-chlorobenzoic acid derivatives
These compounds share some structural similarities but differ in their reactivity and application scope, highlighting the uniqueness of this compound.
属性
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5S2/c20-12-5-3-11(4-6-12)17(26)28-15-8-27-13(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-1-2-10/h3-8,10H,1-2,9H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEJNLNNPAZOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
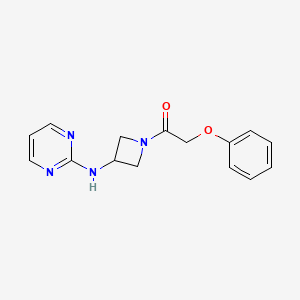
![8-[(3-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2940678.png)
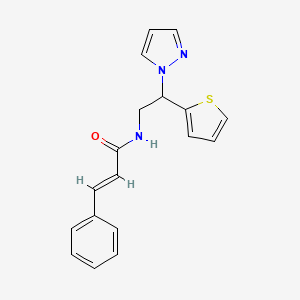
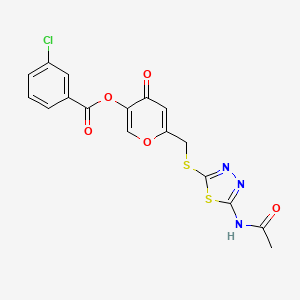
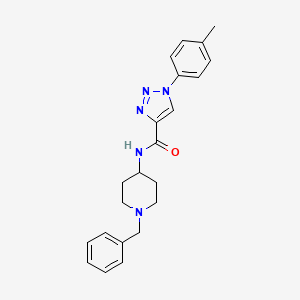
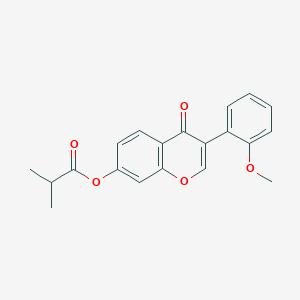
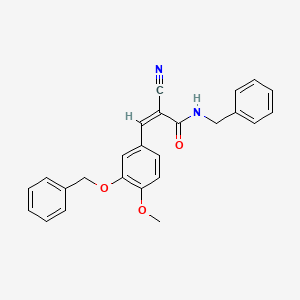
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/new.no-structure.jpg)
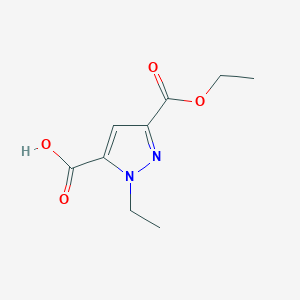
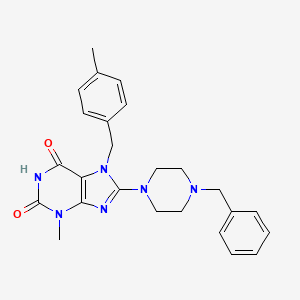
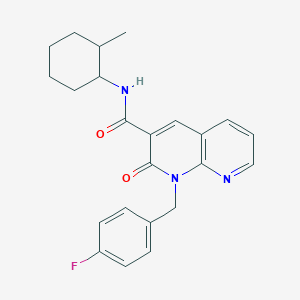
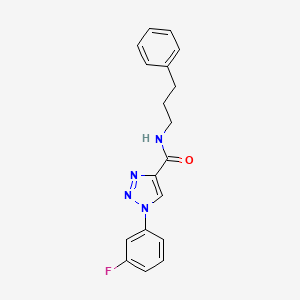
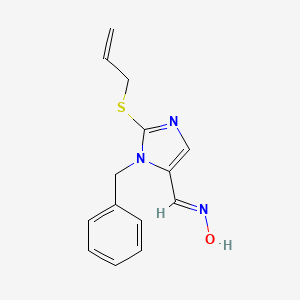
![benzyl 2-{1,3,6,7-tetramethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate](/img/structure/B2940698.png)
